

# Technical Guide: Solubility and Handling of Ethidium-d5 Bromide

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## Compound of Interest

Compound Name: Ethidium-d5 Bromide

CAS No.: 1579939-34-6

Cat. No.: B583829

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## Executive Summary

**Ethidium-d5 bromide** (Homidium-d5 bromide) is the stable isotope-labeled analog of the cationic phenanthridinium dye, Ethidium Bromide (EtBr). While EtBr is ubiquitous in molecular biology as a nucleic acid intercalator, the deuterated isotopologue (EtBr-d5) serves a distinct, critical role as an internal standard in quantitative mass spectrometry (LC-MS/MS) and metabolic tracking studies.

This guide provides a definitive technical analysis of the solubility of **Ethidium-d5 bromide** in water and methanol. It synthesizes physicochemical data with practical laboratory protocols to ensure precise standard preparation while mitigating the compound's inherent mutagenic risks.

## Chemical Identity & Physicochemical Properties

Understanding the structural nuance of the deuterated form is essential for accurate mass-based quantification.

Property	Data
Chemical Name	3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium bromide
Common Name	Ethidium-d5 bromide
CAS Number	1579939-34-6 (d5 form) / 1239-45-8 (unlabeled)
Molecular Formula	C <sub>21</sub> H <sub>15</sub> D <sub>5</sub> BrN <sub>3</sub>
Molecular Weight	~399.35 g/mol (approx. +5 Da vs. unlabeled)
Appearance	Dark red to purple crystalline solid
Isotopic Purity	Typically ≥99 atom % D

Scientist's Note: The substitution of five hydrogen atoms with deuterium on the ethyl group (Ethyl-d5) increases the molecular weight but has a negligible effect on the solubility profile compared to the non-deuterated parent compound. Therefore, solubility data for EtBr is a valid and standard proxy for EtBr-d5 in protocol design.

## Solubility Profile

### Solubility in Water

Water is the primary solvent for **Ethidium-d5 bromide** due to the ionic nature of the phenanthridinium cation and bromide anion.

- Saturation Limit: Approximately 40–50 mg/mL (4–5% w/v) at 25°C.
- Standard Stock Concentration: 10 mg/mL (1% w/v).[\[1\]](#)
- Mechanism: The salt dissociates readily in aqueous environments. The planar aromatic system is hydrophobic, but the cationic charge and polar amine groups facilitate solvation in water.
- Stability: Aqueous solutions are stable at room temperature if protected from light. However, storage at 4°C or -20°C is recommended for long-term stability of the deuterated standard to prevent any potential exchange or degradation, although C-D bonds are robust.

## Solubility in Methanol

Methanol serves as a crucial alternative solvent, particularly for preparing samples for Reverse Phase LC-MS where aqueous injectates might cause peak broadening or carryover issues.

- **Saturation Limit:** Estimated at 10–20 mg/mL at 25°C.
- **Solvent Behavior:** Ethidium bromide is significantly more soluble in methanol than in ethanol (where solubility drops to ~1–2 mg/mL). Methanol's higher dielectric constant compared to ethanol allows it to better solvate the ionic salt.
- **Crystallization:** Methanol is often used as the solvent for recrystallizing the compound, indicating that while soluble, it can be saturated to force precipitation upon cooling.
- **Protocol Recommendation:** For LC-MS standards, prepare stocks in methanol at 1 mg/mL to ensure rapid dissolution and avoid precipitation during cold storage.

## Comparative Solubility Table

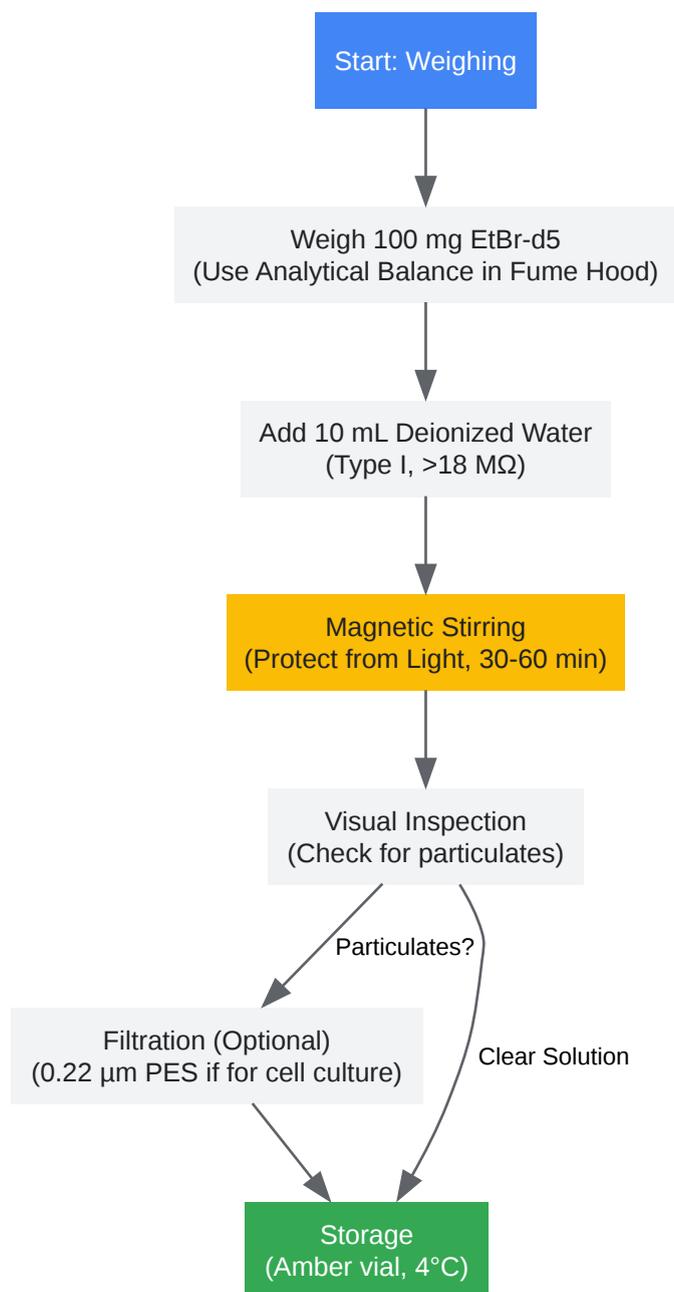
Solvent	Solubility Limit (25°C)	Recommended Stock Conc.	Dissolution Rate	Application Context
Water	~40 mg/mL	10 mg/mL	Fast	Gel Electrophoresis, Aqueous Buffers
Methanol	~15-20 mg/mL*	1 mg/mL	Moderate	LC-MS Standards, Organic Synthesis
Ethanol	~1-2 mg/mL	Not Recommended	Slow	Crystallization (Anti-solvent)
DMSO	>50 mg/mL	10 mg/mL	Fast	High-conc. screening, Cryopreservation

\*Note: Methanol solubility is estimated based on fractionation behavior and 2-methoxyethanol data. Always verify visually.

## Experimental Protocols

### Workflow: Preparation of 10 mg/mL Aqueous Stock

This protocol ensures complete solubilization without generating hazardous dust.



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Figure 1: Workflow for the safe preparation of **Ethidium-d5 bromide** aqueous stock solution.

## Protocol: Methanolic Stock for LC-MS

Purpose: To create a working standard for mass spectrometry that is compatible with organic mobile phases.

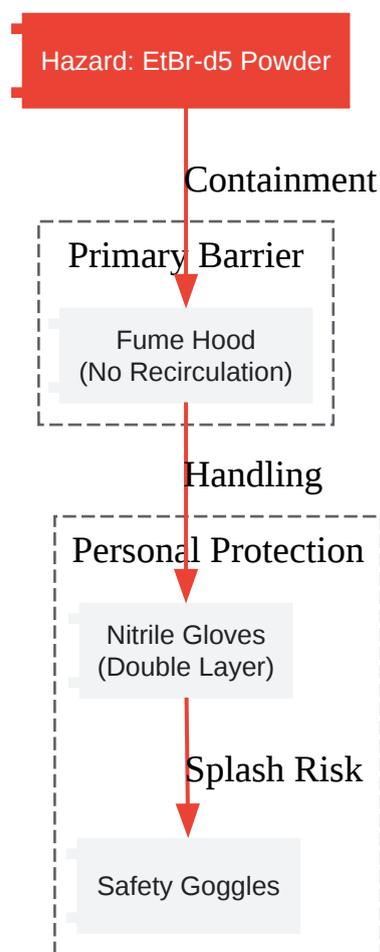
- Weighing: Accurately weigh 1.0 mg of **Ethidium-d5 bromide** into a tared amber glass vial.
  - Critical: Perform this in a dedicated chemical fume hood to prevent inhalation of mutagenic dust.
- Solvent Addition: Add 1.0 mL of LC-MS grade Methanol.
- Dissolution: Vortex vigorously for 1 minute. Sonicate for 5 minutes if any crystals remain.
  - Observation: The solution should be a clear, bright red/orange liquid.
- Verification: Centrifuge briefly (10,000 x g for 1 min) to ensure no undissolved solids remain at the bottom.
- Storage: Store at -20°C. Allow to equilibrate to room temperature before opening to prevent condensation.

## Safety & Handling (The Mutagenic Hazard)

**Ethidium-d5 bromide** shares the potent mutagenicity of its parent compound.<sup>[2][1]</sup> It acts by intercalating between DNA base pairs, causing frameshift mutations.

## Hierarchy of Controls

- Engineering Controls: Always handle the powder in a certified chemical fume hood. Do not use a laminar flow hood (which blows air towards the user).
- PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
- Decontamination: Spills should be decontaminated using a specific degradation solution (e.g., sodium nitrite/hypophosphorous acid) or activated charcoal filtration, not just wiped with water.



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Figure 2: Safety barrier logic for handling solid **Ethidium-d5 bromide**.

## Applications of the Deuterated Form

Why use **Ethidium-d5 bromide** instead of cheap, standard EtBr?

- Internal Standard for LC-MS/MS: When quantifying EtBr residues in food products (e.g., beef from cattle treated with trypanocides), EtBr-d5 is added to the sample matrix. It co-elutes with EtBr but is distinguishable by mass (+5 Da). This corrects for:
  - Extraction efficiency losses.
  - Matrix effects (ion suppression/enhancement).

- **Mechanistic Binding Studies:** In NMR studies of DNA intercalation, the deuterium signals (or lack of proton signals at specific positions) allow researchers to map the exact orientation of the ethyl group within the DNA minor groove without signal overlap from the DNA protons.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14710, Ethidium Bromide. Retrieved from [[Link](#)]
- Green, F.J. (1990). The Sigma-Aldrich Handbook of Stains, Dyes and Indicators. Aldrich Chemical Company. (Cited for solubility in 2-methoxyethanol).
- Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.

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## Sources

- [1. Ethidium Bromide – Laboratory Safety \[wp.stolaf.edu\]](#)
- [2. CAS 1239-45-8: Ethidium bromide | CymitQuimica \[cymitquimica.com\]](#)
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